Tetra-O-acetyl-L-rhamnopyranose
Overview
Description
Tetra-O-acetyl-L-rhamnopyranose is a derivative of L-rhamnose, a naturally occurring deoxy sugar. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups of the L-rhamnopyranose molecule. It is commonly used in organic synthesis and research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetra-O-acetyl-L-rhamnopyranose can be synthesized through the acetylation of L-rhamnose. The process typically involves the reaction of L-rhamnose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tetra-O-acetyl-L-rhamnopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield L-rhamnose.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Acids such as hydrochloric acid or bases like sodium hydroxide are commonly used.
Substitution: Reagents such as sodium methoxide or ammonia can be used for nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products
Hydrolysis: L-rhamnose
Substitution: Various substituted rhamnopyranose derivatives
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
Tetra-O-acetyl-L-rhamnopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for hydroxyl groups in carbohydrate chemistry.
Biology: The compound is used in the study of glycosylation processes and the synthesis of glycosides.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antibiotics and antiviral agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Tetra-O-acetyl-L-rhamnopyranose involves its ability to act as a glycosyl donor in glycosylation reactions. The acetyl groups protect the hydroxyl groups, allowing for selective reactions at specific sites. The compound interacts with various enzymes and molecular targets involved in carbohydrate metabolism and synthesis, facilitating the formation of glycosidic bonds .
Comparison with Similar Compounds
Similar Compounds
- Tetra-O-acetyl-D-glucopyranose
- Tetra-O-acetyl-D-galactopyranose
- Tetra-O-acetyl-D-mannopyranose
Uniqueness
Tetra-O-acetyl-L-rhamnopyranose is unique due to its specific stereochemistry and the presence of a methyl group at the C-6 position, distinguishing it from other acetylated sugars. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11-,12+,13+,14?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQMGQQOGJIDKJ-IKOZNORXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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